molecular formula C45H69N17O14S2 B1682439 2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2 CAS No. 138297-15-1

2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2

Cat. No.: B1682439
CAS No.: 138297-15-1
M. Wt: 1136.3 g/mol
InChI Key: RRPUNOOJZOAZNU-ALERXTORSA-N
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Description

TP-9201 is a synthetic peptide that functions as a glycoprotein IIb/IIIa receptor antagonist. It was initially developed by Integra LifeSciences Holdings Corporation. The compound has been studied for its potential therapeutic applications in treating cardiovascular diseases, nervous system diseases, and other conditions. TP-9201 is known for its ability to inhibit platelet aggregation, making it a promising candidate for preventing thrombotic events .

Preparation Methods

Synthetic Routes and Reaction Conditions

TP-9201 is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The reaction conditions include the use of coupling reagents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of TP-9201 follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product. Additionally, stringent quality control measures are implemented to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

TP-9201 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

TP-9201 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets. This receptor is crucial for platelet aggregation, as it mediates the binding of fibrinogen and other adhesive molecules. By antagonizing this receptor, TP-9201 prevents platelet aggregation and thrombus formation. The compound’s mechanism involves the inhibition of the final common pathway of platelet aggregation, making it a potent antithrombotic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TP-9201

TP-9201 is unique due to its synthetic peptide nature, which allows for precise control over its amino acid sequence and modifications. This property enables the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. Additionally, TP-9201’s ability to inhibit platelet aggregation without significantly affecting other hemostatic parameters makes it a promising candidate for therapeutic applications .

Properties

CAS No.

138297-15-1

Molecular Formula

C45H69N17O14S2

Molecular Weight

1136.3 g/mol

IUPAC Name

2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-20-yl]acetic acid

InChI

InChI=1S/C45H69N17O14S2/c1-22(63)55-31-21-78-77-20-30(36(47)68)61-38(70)26(7-4-14-53-45(50)51)57-39(71)27(16-23-9-11-24(76-2)12-10-23)59-40(72)28(18-35(66)67)56-34(65)19-54-37(69)25(6-3-13-52-44(48)49)58-42(74)32-8-5-15-62(32)43(75)29(17-33(46)64)60-41(31)73/h9-12,25-32H,3-8,13-21H2,1-2H3,(H2,46,64)(H2,47,68)(H,54,69)(H,55,63)(H,56,65)(H,57,71)(H,58,74)(H,59,72)(H,60,73)(H,61,70)(H,66,67)(H4,48,49,52)(H4,50,51,53)/t25-,26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

RRPUNOOJZOAZNU-ALERXTORSA-N

SMILES

CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C2CCCN2C(=O)C(NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N

Isomeric SMILES

CC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N

Canonical SMILES

CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C2CCCN2C(=O)C(NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

CNPRGDXRC

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acetyl-L-cysteinyl-L-asparaginyl-L-propyl-L-arginyl-glycyl-L-alpha-aspartyl-o-methyl-L-tyrosyl-L-arginyl-L-cysteine amide, cyclic 1-9 sulfide
TP 9201
TP-9201
TP9201

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2
Reactant of Route 2
2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2
Reactant of Route 3
2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2
Reactant of Route 4
2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2
Reactant of Route 5
2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2
Reactant of Route 6
2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2

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